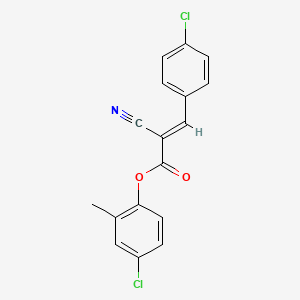![molecular formula C13H13N3O2 B5568231 2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide](/img/structure/B5568231.png)
2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-[(4-Methyl-2-pyrimidinyl)oxy]-N-phenylacetamide and its derivatives typically involves multi-step chemical processes. For example, the synthesis of certain acetamide derivatives has been described through a sequence that starts with methyl 3-methoxy-5-methylbenzoate, leading to compounds with potential anticancer activity (Al-Sanea et al., 2020). Another approach involves the synthesis of classical and nonclassical antifolates, highlighting the versatility of pyrimidinyl compounds in medicinal chemistry (Gangjee et al., 2008).
Molecular Structure Analysis
The molecular structure of 2-[(4-Methyl-2-pyrimidinyl)oxy]-N-phenylacetamide and related compounds has been elucidated using various analytical techniques, including X-ray crystallography. Studies have confirmed the structures of reaction products and intermediates, providing insight into the compound's chemical behavior and reactivity (Janardhan et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of 2-[(4-Methyl-2-pyrimidinyl)oxy]-N-phenylacetamide includes its participation in various synthetic pathways to yield novel compounds with potential biological activities. For instance, its derivatives have been synthesized for antioxidant activity assessment, highlighting the compound's utility in creating molecules with desired biological properties (Dhakhda et al., 2021).
科学的研究の応用
Antiasthma Agents
Research indicates the development of compounds related to pyrimidines as mediator release inhibitors, potentially offering new pathways for antiasthma therapies. The study involved the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, demonstrating their activity as mediator release inhibitors through human basophil histamine release assays, pointing towards their application in pharmacological and toxicological studies for asthma treatment (J. Medwid et al., 1990).
Antimicrobial Agents
A series of pyrimidinones and oxazinones, synthesized using citrazinic acid, exhibited antimicrobial properties. This research showcases the potential of pyrimidine derivatives in developing new antimicrobial agents, offering insights into their synthesis and effectiveness against bacterial and fungal infections (Aisha Hossan et al., 2012).
Dual Inhibitors for Cancer Therapy
The synthesis of dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) from pyrimidine derivatives points to a promising approach in cancer therapy. These compounds showcase potent inhibitory activity, underlining the potential of pyrimidine scaffolds in designing drugs for cancer treatment (A. Gangjee et al., 2008).
Cytotoxic Activity in Cancer Cell Lines
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives revealed appreciable cytotoxic activity against several cancer cell lines. This indicates the potential of such compounds in developing new anticancer agents, highlighting the role of pyrimidine derivatives in cancer research (M. M. Al-Sanea et al., 2020).
Anti-inflammatory Agents
Studies on the synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents using citrazinic acid demonstrate the potential of pyrimidine derivatives in treating inflammatory conditions. This research highlights the synthesis process and the anti-inflammatory activity of these compounds, comparing their effectiveness to Prednisolone (A. Amr et al., 2007).
特性
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-7-8-14-13(15-10)18-9-12(17)16-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRDHXAVGGGXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568155.png)
![4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5568156.png)
![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)
![1-[2-(4-{[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B5568175.png)
![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)
![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)
![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)
![2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)

![8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568226.png)
![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]](/img/structure/B5568243.png)

